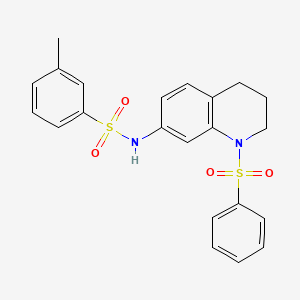

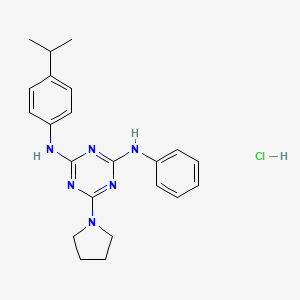

1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. This interaction is crucial for the regulation of p53, a tumor suppressor protein that plays a key role in preventing the development of cancer. MI-773 has shown promising results in preclinical studies as a potential cancer therapy.

Scientific Research Applications

Synthesis Techniques and Intermediates

Efficient methods to synthesize azetidine, pyrrolidine, and indoline compounds, which are significant in the development of various pharmaceuticals, have been developed through palladium-catalyzed intramolecular amination of C-H bonds. These techniques highlight the functional utilization of unactivated C-H bonds, especially the C(sp3)-H bond of methyl groups, in organic synthesis (He et al., 2012).

Antimicrobial Applications

Indoles, including compounds like 1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide, have found applications as antibacterial, antifungal, anti-mycobacterial, antiviral, anti-HIV, antitumor, and anticonvulsant agents. Some isatin compounds incorporating a 1,2,3-triazole scaffold, similar in structure to the subject compound, have shown significant antimalarial and anticancer activities. The presence of piperidine, morpholine, and piperazine moieties in drugs has been key due to their pharmacological significance (Aouad, 2017).

Anti-Inflammatory and Anticancer Properties

The indole nucleus is a core element in many bioactive molecules demonstrating a variety of biological activities, such as anti-tumor and anti-inflammatory effects. These effects are often related to the interactions of such compounds with DNA and proteins, which could potentially include the interactions of 1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide with biological targets. The synthesis and characterization of similar compounds have been detailed, providing a basis for understanding the potential bioactivities of such indole derivatives (Geetha et al., 2019).

Chemical Modifications for Enhanced Bioactivity

Modifications to the indole scaffold, such as those found in 1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide, have been explored to enhance biological activity. For example, iodine-promoted regioselective C-C and C-N bonds formation in N-protected indole derivatives has been shown to yield bioactive compounds. This methodology can produce derivatives bearing various substituents, indicating the versatility of indole modifications for generating compounds with potential therapeutic applications (Li et al., 2011).

properties

IUPAC Name |

1-(1H-indole-3-carbonyl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c28-22(25-17-5-7-18(8-6-17)26-9-11-30-12-10-26)16-14-27(15-16)23(29)20-13-24-21-4-2-1-3-19(20)21/h1-8,13,16,24H,9-12,14-15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVCEFZYNYBZIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(5,5-dioxido-3-(4-(trifluoromethoxy)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2747767.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2747769.png)

![5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2747770.png)

![6-(3-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2747773.png)

![2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-propyl-1H-pyrimidin-4-one](/img/structure/B2747778.png)

![N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2747779.png)

![Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2747780.png)

![2-[(4-Cyclopropyloxyphenoxy)methyl]oxirane](/img/structure/B2747787.png)